The synthesis of (+)-Darunavir intermediate, (3R, 3aS, and 6aR)-hexahydrofuro [2, 3-b] furan-3-yl acetate, can be achieved through an efficient and cost-effective route involving an immobilized enzyme. This method bypasses tedious work-up procedures like celite filtration, resulting in a final product with higher yield and purity. []
(+)-Darunavir features a unique, modified 3-dimensional structure that allows for efficient binding to the HIV protease. [] This structure is key to its high genetic barrier to resistance, as multiple protease mutations are required to significantly reduce its potency. [] Specific structural interactions of (+)-Darunavir with HIV-1 protease have been revealed through X-ray crystallography studies, highlighting key binding sites within the enzyme's active site. []
(+)-Darunavir acts as a potent HIV-1 protease inhibitor by binding to the active site of the viral protease enzyme. [, , ] This binding prevents the enzyme from cleaving viral polyproteins, which are essential for the assembly of infectious HIV virions. [, , ] The specific interactions between (+)-Darunavir and the HIV-1 protease active site contribute to its high genetic barrier to resistance. [, ]
(+)-Darunavir exhibits high concentrations in urine, unlike lopinavir. [] This property suggests potential implications for nephrolithiasis, particularly in the presence of urinary crystals. [] (+)-Darunavir's pharmacokinetics have been extensively studied, including its terminal elimination half-life, trough concentration, and area under the curve. [] Studies have also evaluated (+)-Darunavir's concentration in various biological fluids, including plasma, saliva, and urine, providing insights into drug adherence. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6